N-Nitrosoguvacoline

Biomonitoring Exposure Assessment Carcinogenesis

Essential analytical reference standard for quantifying areca nut-specific nitrosamine (ASNA) exposure. Generic substitution is scientifically invalid due to distinct salivary and urinary metabolic profiles. LC-MS/MS LOD of 0.17 ng/mL enables precise quantification. In stock for uninterrupted research.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 55557-02-3
Cat. No. B014659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoguvacoline
CAS55557-02-3
Synonyms1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid Methyl Ester;  Nitrosoguvacoline; 
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCN(C1)N=O
InChIInChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3
InChIKeyNXEUEKXJAAVKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoguvacoline Reference Standard for ASNA Quantification


N-Nitrosoguvacoline (NGCO) is a tobacco-specific and areca nut-specific N-nitrosamine (ASNA) with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol [1]. It is primarily formed via the endogenous nitrosation of the areca nut alkaloid arecoline [2] and is a key biomarker for betel quid chewing exposure, implicated in the etiology of oral and esophageal cancers [3]. Due to its established role as a potent carcinogen in humans, N-Nitrosoguvacoline serves as an essential analytical reference material for the development and validation of methods to quantify nitrosamine levels in biological matrices and consumer products .

Workflow
LC-MS/MS quantification of areca nut-specific nitrosamines (ASNAs)
Selection
Certified reference standard for NGCO in biomonitoring panels
Use Context
Exposure assessment, product testing, and carcinogenicity research

N-Nitrosoguvacoline vs. Other ASNAs


Generic substitution among areca nut-derived compounds is scientifically invalid due to profound differences in their biological activity, metabolic fate, and analytical detectability. While structurally related, compounds like N-nitrosoguvacine (NGCI) and precursor alkaloids such as arecoline and guvacoline exhibit distinct cytotoxic and genotoxic profiles in relevant human cell models [1]. Critically, N-nitrosoguvacoline (NGCO) demonstrates a unique pattern of salivary prevalence and a specific urinary metabolic signature compared to its closest analog, N-nitrosoguvacine (NGCI), making its independent quantification essential for accurate exposure assessment [2]. Furthermore, analytical methods for detecting ASNAs require NGCO-specific standards due to differing physicochemical properties and chromatographic behavior, precluding the use of a single 'class-representative' compound [3].

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Cytotoxicity profile differs
NGCO reduces survival and thiols in buccal cells; NGCI shows minor effects. Biological activity may not transfer.
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Salivary prevalence is independent
NGCO levels in saliva are distinct from NGCI; a single class-representative standard cannot capture both biomarkers.
!
Metabolic conversion is unidirectional
NGCO is an in vivo precursor to NGCI, not vice versa. Data from NGCI cannot substitute for NGCO in exposure modeling.

N-Nitrosoguvacoline Quantitative Evidence


Salivary NGCO vs. NGCI Levels

N-Nitrosoguvacoline (NGCO) is detected in the saliva of betel quid chewers at concentrations significantly lower than its structural analog, N-nitrosoguvacine (NGCI). A direct head-to-head study analyzing saliva samples from chewers of betel quid without tobacco found NGCO levels ranging from 0 to 7.1 ng/mL, whereas NGCI levels ranged from 0 to 30.4 ng/mL [1]. This quantifiable difference of up to 4.3-fold in maximum concentration underscores the distinct nitrosation kinetics and metabolic profiles of these two closely related compounds in the oral cavity.

Salivary NGCO vs. NGCI
Head-to-head
NGCO: 0–7.1 ng/mL; NGCI: 0–30.4 ng/mL (up to 4.3-fold higher max)
Saliva from betel quid chewers without tobacco, GC-TEA
Supports independent NGCO quantification for accurate exposure assessment
Reported biomarker context; compound-specific analysis required
Biomonitoring Exposure Assessment Carcinogenesis

NGCO vs. NGCI Cytotoxicity in Buccal Cells

In a direct head-to-head comparison of areca nut-related compounds, N-Nitrosoguvacoline (NGCO) exhibited a distinct cytotoxic profile compared to N-nitrosoguvacine (NGCI). Treatment of cultured human buccal epithelial cells with NGCO decreased both cell survival and cellular thiol content. In contrast, treatment with NGCI had only minor effects on these same endpoints at concentrations up to 5 mM [1]. This establishes a clear differential in biological activity between these two structurally similar nitrosamines in a cell model directly relevant to the primary site of betel quid-induced carcinogenesis.

Cytotoxicity in buccal cells
Head-to-head
NGCO decreased survival and cellular thiols; NGCI showed minor effects up to 5 mM
Cultured human buccal epithelial cells
Functional divergence supports separate mechanistic studies
Data to verify in independent replicates
Toxicology Cell Viability Oral Carcinogenesis

NGCO Predominance in Areca Nut Products

Quantitative LC-HRMS profiling of 38 areca nut samples revealed that N-Nitrosoguvacoline (NGCO) is the most abundant ASNA detected across both raw materials (RMs) and commercial products (CPs) [1]. Analysis of all samples (0.39–242 pmol/g) showed NGCO as the predominant species, followed by N-nitrosoguvacine, 3-(N-nitrosomethylamino)propionitrile, and N-nitrosonipecotic acid [1]. Commercial products contained ASNA levels up to 133-fold higher than raw materials, with NGCO levels correlating strongly with precursor alkaloids and nitrite (p < 0.001) [1].

Predominance in areca products
Cross-study comparable
Most abundant ASNA in 38 raw and commercial samples (0.39–242 pmol/g)
LC-HRMS profiling across multiple regions
Positions NGCO as primary analytical target for product testing
Regulatory testing relevance; correlation with nitrite shown
Food Safety Product Testing Nitrosamine Quantification

NGCO Limit of Detection in Saliva

A validated isotope dilution LC-MS/MS method established the limit of detection (LOD) for N-Nitrosoguvacoline (NGCO) in human saliva at 0.17 ng/mL [1]. This sensitivity is crucial for detecting trace-level exposures. In this study, which simultaneously analyzed five ASNAs, NGCO and MNPN were the only two compounds detected in the saliva of unripe areca nut chewers, underscoring its relevance as a primary exposure marker in this population [1].

LOD in saliva
Method context
0.17 ng/mL
Isotope dilution LC-MS/MS with online SPE
Validated sensitivity for trace-level biomonitoring
Sufficient for unripe areca nut chewer samples
Analytical Chemistry LC-MS/MS Method Validation

Urinary Metabolite Differences: NGCO vs. NGCI

Following oral administration in BDIV rats, the metabolic fate of N-Nitrosoguvacoline (NGCO) and its analog N-nitrosoguvacine (NGCI) diverge significantly. For both compounds, the major urinary metabolite is N-nitrosonipecotic acid (NNIP), accounting for 66-85% of the administered dose [1]. However, a key differentiator is that NGCO administration results in 2-8% of the dose being excreted unchanged as N-nitrosoguvacine, a phenomenon not observed in reverse [1]. This unidirectional metabolic conversion indicates that NGCO is a unique in vivo precursor to NGCI, a distinction critical for interpreting biomarker data.

Urinary metabolite profile
Head-to-head
NGCO: 66–85% as NNIP, 2–8% as NGCI; NGCI: no conversion to NGCO
Oral dose 50/500 μg/rat in BDIV rats
Unidirectional conversion supports source apportionment in PK modeling
Metabolic context requires NGCO-specific standard
Metabolism Pharmacokinetics Biomarker Discovery

N-Nitrosoguvacoline Research and Industrial Applications


Biomonitoring and Exposure Assessment

N-Nitrosoguvacoline (NGCO) is an essential analytical standard for quantifying areca nut-specific nitrosamine (ASNA) exposure in human biomonitoring studies. Its use is mandated by its status as a primary biomarker in saliva [1] and its unique metabolic conversion to N-nitrosoguvacine (NGCI) [2]. Researchers quantifying NGCO in saliva (LOD 0.17 ng/mL via LC-MS/MS) [3] can directly correlate levels with chewing habits and oral cancer risk. The compound's differential cytotoxicity in human buccal cells further validates its independent measurement as a critical component in etiological studies of oral carcinogenesis [4].

Quality Control for Areca Nut Products

For food safety and regulatory testing laboratories, N-Nitrosoguvacoline (NGCO) is the single most critical reference compound for the analysis of areca nut products. As established by LC-HRMS profiling, NGCO is the predominant ASNA in both raw materials and commercial products, with levels up to 133-fold higher in processed items [5]. Accurate quantification of NGCO using a certified reference standard is therefore paramount for compliance with emerging regulations on carcinogenic contaminants in consumer goods and for internal quality assurance in the manufacturing of betel quid substitutes.

Mechanistic Toxicology and In Vitro Screening

N-Nitrosoguvacoline (NGCO) is a required test compound for any in vitro toxicology or drug discovery program investigating the mechanisms of betel quid-induced oral cancer. Data demonstrates that NGCO exhibits a distinct cytotoxicity profile in human buccal epithelial cells compared to its analog N-nitrosoguvacine (NGCI), causing decreased cell survival and thiol depletion while NGCI does not [4]. This functional divergence precludes the use of class-representative analogs; NGCO must be procured and studied independently to generate accurate, compound-specific data on its role in cellular transformation and DNA damage pathways.

Analytical Method Development for Nitrosamine Panels

N-Nitrosoguvacoline (NGCO) is a required primary standard for developing and validating multi-analyte methods for nitrosamine detection. Its inclusion is mandatory for any panel of areca nut-specific nitrosamines (ASNAs), as validated by its specific retention time and MS/MS fragmentation in LC-MS/MS assays [3]. The compound's defined LOD of 0.17 ng/mL in saliva provides a key performance benchmark for method sensitivity. Laboratories establishing new methods for ASNA analysis in biological or product matrices cannot rely on a surrogate standard and must use an authenticated reference of NGCO to ensure accuracy, precision, and compliance with rigorous analytical protocols.

Application
Selection Property
Validation Focus
Biomonitoring research
Salivary prevalence and validated LOD
Correlate NGCO levels with exposure questionnaires
Areca nut product testing
Predominant ASNA in commercial samples
Regulatory screening and lot release protocols
Oral carcinogenesis research
Differential cytotoxicity in oral cell models
Cell viability and thiol depletion endpoints
Multi-analyte method development
Specific LC-MS/MS transitions
Accuracy, precision, and LOD benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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